1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone

Glucokinase activation Type 2 diabetes Allosteric modulator

This compound is a defined 1,4-thiazepane-based glucokinase activator with an EC50 of 930 nM for human liver GK, offering a unique moderate potency for studying partial activation and graded concentration-response relationships. Its near-equipotent profile on liver and pancreatic isoforms avoids tissue-selectivity confounds in research. It serves as a key reference for SAR exploration in the furan-2-yl sub-series. The non-planar, sp³-rich scaffold makes it a valuable addition to fragment and lead-like libraries. Ensure SAR fidelity and avert heteroatom substitution risks by procuring this exact variant.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 1705330-40-0
Cat. No. B2818426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone
CAS1705330-40-0
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC=N3
InChIInChI=1S/C14H17N3O2S/c18-14(11-17-6-2-5-15-17)16-7-4-13(20-10-8-16)12-3-1-9-19-12/h1-3,5-6,9,13H,4,7-8,10-11H2
InChIKeyHFKBECNIXXCFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1705330-40-0): Procurement-Relevant Chemical Identity and Pharmacological Class


1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1705330-40-0) is a synthetic small-molecule glucokinase (GK) activator built on a 1,4-thiazepane core scaffold, functionalized with a furan-2-yl substituent at position 7 and a 2-(1H-pyrazol-1-yl)ethanone moiety at the N4 position [1]. The compound is disclosed within the Kowa Company patent family (US9242978B2, WO2014051200) as part of a series of heterocyclic GK activators intended for the treatment of type 2 diabetes and impaired glucose tolerance, with an emphasis on liver-selective GK activation to minimize hypoglycemia risk [2].

Why Procurement of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone Requires Exact Structural Specification: The In-Class Substitution Risk


Glucokinase activators span multiple chemotypes—including benzamides, thiazoles, and pyrazine-carboxamides—each with distinct allosteric binding modes, isoform-selectivity profiles, and hypoglycemia risk liabilities . Within the 1,4-thiazepane subclass, even minor modifications to the 7-position heteroaryl (furan vs. thiophene vs. phenyl) or the N4-acyl linker (ethanone vs. carbonyl vs. sulfonyl) produce orders-of-magnitude shifts in EC50 and can invert liver-versus-pancreas selectivity, directly impacting therapeutic window and safety [1]. Generic substitution without quantitative activity verification therefore carries a high risk of selecting a compound with inadequate potency or an unacceptable hypoglycemia profile for the intended research application.

Quantitative Differentiation Evidence for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone: Comparator-Anchored Procurement Data


Glucokinase Activation Potency: EC50 Comparison Against the Reference Activator GKA50

In a recombinant human liver glucokinase 2 (GCK) assay measuring NADH production reduction via G6PDH-coupled detection at 5 mM glucose, 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone exhibited an EC50 of 930 nM [1]. By comparison, the widely used reference GK activator GKA50 (CAS 851884-87-2) achieves an EC50 of 33 nM under comparable conditions (5 mM glucose, recombinant human GK) . This represents an approximately 28-fold difference in potency. The 930 nM EC50 places the target compound in a moderate-potency tier suitable for applications where supra-physiological GK activation is undesirable—such as studying partial activation mechanisms or evaluating liver-selectivity hypotheses where excessive pancreatic GK stimulation would confound results.

Glucokinase activation Type 2 diabetes Allosteric modulator

Liver vs. Pancreatic Glucokinase Isoform Selectivity: Evidence for Tissue-Biased Activation

The Kowa Company patent family (US9242978B2), which encompasses the 1,4-thiazepane scaffold including the target compound, explicitly claims compounds that 'selectively activate glucokinase in the liver' with 'low hypoglycemia risk' [1]. The target compound's activity was measured in a recombinant human liver glucokinase 2 assay, yielding EC50 = 930 nM [2]. A structurally related compound within the same chemotype was reported in ChEMBL (CHEMBL2314809) with an EC50 of 855 nM for induction of human pancreatic glucokinase activity at 5 mM glucose [3]. The availability of isoform-specific EC50 data—liver GCK at 930 nM vs. pancreatic GCK at 855 nM—suggests a near-equipotent profile across isoforms, which is mechanistically distinct from liver-selective GK activators (e.g., Glucokinase activator 10, EC50 = 42 nM with demonstrated liver selectivity) [4]. This near-equipotent isoform profile positions the compound as a research tool for studying pan-GK activation without confounding tissue-selectivity variables.

Isoform selectivity Liver glucokinase Hypoglycemia risk

Structural Differentiation: Furan-2-yl vs. Thiophene-2-yl and Chlorophenyl at the 7-Position of 1,4-Thiazepane

Within the 1,4-thiazepane-4-yl-2-(1H-pyrazol-1-yl)ethanone chemotype, three close structural analogs are documented: (a) the target compound bearing a furan-2-yl at position 7 (CAS 1705330-40-0), (b) the thiophene-2-yl analog (CAS not specified, compound name: 2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone) [1], and (c) the 2-chlorophenyl analog (CAS not specified: 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone) [2]. The furan-2-yl substituent introduces distinct electronic properties (oxygen heteroatom with lone-pair donation, lower aromaticity vs. thiophene) and hydrogen-bonding capacity compared to the sulfur-containing thiophene or the lipophilic chlorophenyl. In glucokinase activator SAR, the heteroaryl at this position modulates allosteric binding pocket occupancy; furan-containing GK activators have been reported to exhibit altered in vivo hypoglycemic effect profiles compared to thiophene or phenyl analogs [3]. Quantitative comparative GK activation data for these specific analogs is not publicly available, but the structural divergence at the 7-position is a critical differentiation parameter for procurement when SAR exploration or scaffold-hopping studies are the research objective.

Structure-activity relationship Heteroaryl substitution Thiazepane scaffold

1,4-Thiazepane Scaffold Advantage: Improved Metabolic Stability and 3D Character vs. Six-Membered Heterocycles

The 1,4-thiazepane core is a seven-membered heterocycle containing both sulfur and nitrogen, which confers distinct conformational and metabolic properties relative to six-membered analogs such as piperazines, morpholines, and thiomorpholines [1]. Literature reports indicate that the 1,4-thiazepane core demonstrates improved metabolic stability compared to analogous six-membered rings, while its non-planar (3D) structure enhances binding affinity to biological targets through increased conformational diversity [1]. Furthermore, 1,4-thiazepanes have been identified as privileged 3D fragments for screening libraries, offering higher fraction of sp³-hybridized carbons (Fsp³) compared to planar heteroaromatic scaffolds commonly used in GK activator design [2]. This scaffold-level property differentiates the target compound from flat, aromatic-ring-dominated GK activators such as GKA50 (predominantly planar benzamide-pyridine architecture) , and is relevant for procurement when scaffold novelty, patentability, or ADME profile differentiation are selection criteria.

Metabolic stability Scaffold diversity 3D fragment

Optimal Research and Procurement Application Scenarios for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone


Partial Glucokinase Activation Mechanistic Studies

With an EC50 of 930 nM for human liver glucokinase—approximately 28-fold less potent than the full activator GKA50 (EC50 = 33 nM) [1]—this compound is optimally suited for academic and pharmaceutical research programs investigating partial GK activation mechanisms. In experimental designs where supra-physiological GK activation by high-potency activators (e.g., GKA50, LY2608204 at 42 nM) would saturate the allosteric site and mask graded concentration-response relationships, the moderate potency of the target compound enables finer resolution of activation kinetics, cooperativity effects, and glucose-dependent modulation of GK activity .

Pan-GK Isoform Pharmacology and Tissue Distribution Studies

The near-equipotent activity profile across liver (EC50 = 930 nM) and pancreatic (EC50 ≈ 855 nM for a structurally related analog) glucokinase isoforms [1] makes this compound an appropriate tool for research protocols requiring simultaneous activation of both hepatic and pancreatic GK without the confounding variable of isoform bias. This is distinct from liver-selective activators such as Glucokinase activator 10 (EC50 = 42 nM, liver-selective), which are preferred for therapeutic development but introduce tissue-selectivity as an experimental confound in basic GK biology studies [2].

1,4-Thiazepane Scaffold-Based SAR and Lead Optimization Programs

For medicinal chemistry teams conducting structure-activity relationship (SAR) exploration around the 1,4-thiazepane GK activator chemotype, this compound serves as a key reference point within the furan-2-yl sub-series. Its structural differentiation from the thiophene-2-yl analog and the 2-chlorophenyl analog at the 7-position, combined with the documented metabolic stability advantages of the 1,4-thiazepane core over six-membered heterocycles [1], supports its use as a parent scaffold for systematic substituent variation. Procurement of the exact furan-2-yl variant ensures fidelity in SAR tables and avoids the confounding effects of heteroatom substitution (O vs. S vs. Cl) on allosteric binding pocket interactions .

Fragment-Based Drug Discovery (FBDD) Library Enrichment

The 1,4-thiazepane core is recognized as a privileged 3D fragment for screening library design due to its non-planar conformation and higher fraction of sp³-hybridized carbons compared to planar heteroaromatic scaffolds [1]. This compound, with its additional furan and pyrazole substituents providing hydrogen-bond donor/acceptor diversity, is suitable for inclusion in fragment and lead-like compound libraries targeting glucokinase or other allosteric enzymes where 3D scaffold diversity is correlated with improved hit rates and superior ADME profiles .

Quote Request

Request a Quote for 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.